molecular formula C25H21NO4 B11571249 N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(propan-2-yloxy)benzamide

N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11571249
M. Wt: 399.4 g/mol
InChI Key: LLNDFVVUQBCALR-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C25H21NO4/c1-16(2)29-19-14-12-18(13-15-19)25(28)26-22-20-10-6-7-11-21(20)30-24(22)23(27)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,26,28)

InChI Key

LLNDFVVUQBCALR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

    Benzoylation: Introduction of the benzoyl group at the 2-position of the benzofuran ring.

    Amidation: Coupling of the benzofuran derivative with 4-(propan-2-yloxy)benzoic acid or its derivatives to form the final amide product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzoyl or amide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzoylbenzofuran and 3-benzoylbenzofuran share structural similarities.

    Benzamide Derivatives: Compounds such as N-(4-hydroxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide.

Uniqueness

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to the specific combination of the benzofuran and benzamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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